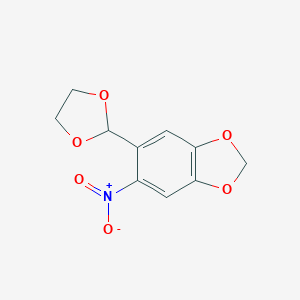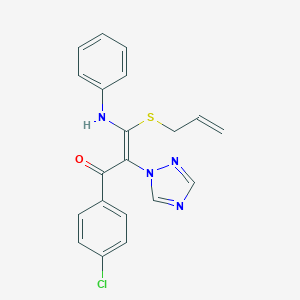
propyl 6-methyl-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
propyl 6-methyl-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is a chemical compound belonging to the class of tetrahydropyrimidine derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves the condensation of appropriate aldehydes, ketones, and thiourea under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or sulfuric acid, and the reaction mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality compounds .
Analyse Des Réactions Chimiques
Types of Reactions
propyl 6-methyl-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
propyl 6-methyl-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound exhibits antimicrobial and anticancer properties, making it a potential candidate for drug development.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic and optical characteristics.
Mécanisme D'action
The mechanism of action of propyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The thioxo group plays a crucial role in these interactions by providing additional stability to the molecular conformation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
Uniqueness
propyl 6-methyl-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is unique due to its propyl ester group, which can influence its solubility, reactivity, and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
681459-91-6 |
|---|---|
Formule moléculaire |
C15H18N2O2S |
Poids moléculaire |
290.4g/mol |
Nom IUPAC |
propyl 6-methyl-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H18N2O2S/c1-3-9-19-14(18)12-10(2)16-15(20)17-13(12)11-7-5-4-6-8-11/h4-8,13H,3,9H2,1-2H3,(H2,16,17,20) |
Clé InChI |
KVZGLJZOODCFNQ-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(NC(=S)NC1C2=CC=CC=C2)C |
SMILES canonique |
CCCOC(=O)C1=C(NC(=S)NC1C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4E)-2,2,5,5-tetramethyl-4-[[(3-nitronaphthalen-2-yl)amino]methylidene]oxolan-3-one](/img/structure/B370761.png)

![N,N-dimethyl-N-[4-(3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amine](/img/structure/B370763.png)

![(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl)methyl N-[(Z)-4-methylpentan-2-ylideneamino]carbamodithioate](/img/structure/B370766.png)







![(1,8,8-Trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]oct-3-yl)methyl 2-(1-methyl-3-phenyl-2-propenylidene)hydrazinecarbodithioate](/img/structure/B370784.png)
